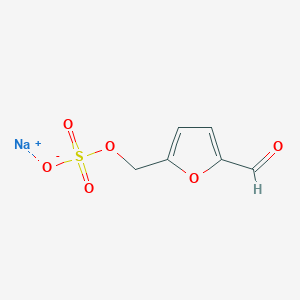

5-Sulfooxymethylfurfural sodium salt

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

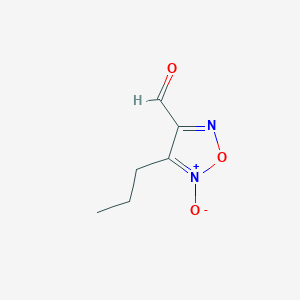

5-Sulfooxymethylfurfural sodium salt (5-SMF) is an organic compound used in a variety of scientific research applications. It is an important reagent in organic synthesis due to its unique reactivity and versatility. 5-SMF is a sodium salt of 5-sulfooxymethylfurfural, which is a derivative of furfural, a naturally occurring aromatic aldehyde. 5-SMF is a colorless solid with a melting point of 215-218°C and a boiling point of 250-252°C. It is soluble in water and many organic solvents, making it a useful reagent for organic synthesis.

科学的研究の応用

Induction of Colonic Aberrant Crypt Foci Studies

A study investigated the induction of colonic aberrant crypt foci (ACF) in murine models by 5-sulfooxymethylfurfural (SMF), a metabolite of 5-hydroxymethylfurfural (HMF). The research found no evidence for induction of ACF by HMF or SMF, suggesting the non-carcinogenic nature of these compounds in the models used. This highlights the importance of 5-Sulfooxymethylfurfural Sodium Salt in studying potential carcinogenic compounds and their metabolites (Florian et al., 2012).

Catalysis and Chemical Production

Research into the preparation of 5-hydroxymethylfurfural (HMF) by the dehydration of fructose revealed that acidic ionic liquids, including those related to 5-Sulfooxymethylfurfural Sodium Salt, play a significant role in the reaction. The study offers insights into the relationship between acidity and activity in chemical reactions, suggesting the potential use of 5-Sulfooxymethylfurfural Sodium Salt in catalysis and chemical production processes (Bao et al., 2008).

Energy Storage and Battery Technology

5-Sulfooxymethylfurfural Sodium Salt and related compounds have been studied in the context of sodium and sodium-ion batteries. The research provides an overview of the development and applications of these batteries, indicating the potential role of 5-Sulfooxymethylfurfural Sodium Salt in advancing energy storage technology (Delmas, 2018).

Organic Electrode Materials

Studies have demonstrated the use of sodium sulfonate groups substituted anthraquinone, related to 5-Sulfooxymethylfurfural Sodium Salt, as an organic positive electrode material in potassium batteries. This research highlights the potential of 5-Sulfooxymethylfurfural Sodium Salt in developing high-performance organic electrode materials for battery technology (Zhao et al., 2018).

Catalysis in Raw Material Valorization

A study on the use of sulfonic-acid functionalized diimidazolium salts for the conversion of fructose and sucrose to 5-HMF highlights the potential application of 5-Sulfooxymethylfurfural Sodium Salt in catalysis and raw material valorization processes. The research points towards the importance of structural features and acidity in these reactions (Marullo et al., 2019).

特性

IUPAC Name |

sodium;(5-formylfuran-2-yl)methyl sulfate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6O6S.Na/c7-3-5-1-2-6(12-5)4-11-13(8,9)10;/h1-3H,4H2,(H,8,9,10);/q;+1/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTRGQDPJPVHDGB-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(OC(=C1)C=O)COS(=O)(=O)[O-].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5NaO6S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Sulfooxymethylfurfural sodium salt | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,2'-Bis[(4S)-4-benzyl-2-oxazoline]](/img/structure/B139671.png)